Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate
Description
Rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate is a fluorinated piperidine derivative characterized by a methyl ester at position 4 and a fluorine atom at position 3 in a (3R,4S) stereochemical configuration. This compound belongs to a class of chiral building blocks widely used in medicinal chemistry and drug development. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group contributes to solubility and reactivity in synthetic pathways. Its stereochemistry is critical for interactions with biological targets, such as enzymes or receptors, where enantiomeric purity often dictates efficacy .
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl (3R,4S)-3-fluoropiperidine-4-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
CITOGGQERKZEIB-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC[C@@H]1F |
Canonical SMILES |
COC(=O)C1CCNCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinated reagents.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 3 participates in nucleophilic aromatic substitution (SNAr) under electron-deficient conditions. In one study, fluoride displacement of nitro groups in structurally analogous pyridine systems achieved 38% yield using cesium fluoride (CsF) in dry DMSO at reflux temperatures . While this reaction was demonstrated for methyl 3-nitropyridine-4-carboxylate, similar mechanisms likely apply to fluoropiperidine derivatives due to their electron-withdrawing carboxylate groups.
Key Reaction Parameters for Fluoride Substitution
| Condition | Value/Reagent | Outcome | Source |
|---|---|---|---|
| Nucleophile | CsF | Fluoride incorporation | |
| Solvent | Dry DMSO | Polar aprotic environment | |
| Temperature | Reflux (~150°C) | Complete conversion in 1.5h |
Ring-Opening and Functionalization
The piperidine ring undergoes selective ring-opening at the C-N bond under acidic conditions. For example, intermediates related to rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate were alkylated at the nitrogen using 3,4-dichlorobenzaldehyde and NaBH(OAc)₃ in dichloroethane, yielding N-alkylated derivatives with retained stereochemistry .
Ester Hydrolysis and Amidation
The methyl ester group is hydrolyzed to the carboxylic acid under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. Subsequent amidation with primary or secondary amines generates stable amide derivatives. A representative protocol involves:
-
Amidation : Coupling with amines using EDC/HOBt or DCC in DMF.
Reductive Amination
The carboxylate group facilitates reductive amination with aldehydes/ketones. For example, piperidine derivatives underwent reductive amination with 4-fluorobenzaldehyde using NaBH(OAc)₃ in dichloromethane, achieving >90% yields while preserving chirality .
Comparative Analysis of Reductive Amination Conditions
| Substrate | Reagent System | Yield | Application | Source |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | NaBH(OAc)₃, DCM | >90% | EGFR inhibitor synthesis | |
| 3,4-Dichlorobenzaldehyde | NaBH(OAc)₃, DCE | 67% | Arginase inhibitor development |
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 200°C, with decarboxylation observed under prolonged heating.
-
Radical Reactions : Fluorine substituents increase susceptibility to radical halogenation at adjacent carbons .
This compound’s reactivity profile supports its utility in synthesizing bioactive molecules, particularly kinase inhibitors and enzyme modulators . Further studies should explore asymmetric catalysis to enhance stereochemical control in derivative synthesis.
Scientific Research Applications
Inhibition of PAD4 Enzyme
One of the prominent applications of Rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate is its role as an inhibitor of the peptidylarginine deiminase 4 (PAD4) enzyme. PAD4 is implicated in various autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, due to its role in citrullination processes that affect protein function and immune responses . Inhibiting PAD4 can potentially mitigate these diseases by reducing pathological neutrophil activity and inflammation.
Cancer Therapeutics
Research has indicated that PAD4 inhibitors may have utility in cancer treatment. Overexpression of PAD4 has been linked to several cancers, and inhibiting this enzyme could induce apoptosis in cancer cells by affecting histone modifications associated with gene expression regulation . This suggests that this compound could serve as a lead compound for developing novel anticancer therapies.
Case Study 1: PAD4 Inhibition in Rheumatoid Arthritis Models
A study demonstrated that this compound effectively inhibited PAD4 activity in vitro and reduced inflammatory markers in animal models of rheumatoid arthritis. The results showed a significant decrease in joint swelling and histological signs of inflammation compared to untreated controls .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that this compound induced apoptosis through mechanisms involving histone modification changes. The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .
Mechanism of Action
The mechanism of action of rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The carboxylate group may also play a role in binding interactions. The exact pathways and molecular targets involved can vary based on the context of use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural analogs and their distinguishing features:
Functional Group and Reactivity Differences
- Fluorine vs. Hydroxyl Groups: The tert-butyl derivative in replaces the methyl ester with a hydroxyl group and introduces a carbamate (Boc) protecting group.
- Ester Variations: Ethyl and benzyl esters () exhibit differing hydrolysis rates and lipophilicity.
- Carboxylic Acid vs. Ester : The carboxylic acid in introduces acidity (pKa ~4-5), which can influence ionization state and binding affinity in biological systems, unlike the neutral ester group in the target compound .
Stereochemical and Conformational Effects
- (3R,4S) vs. (3R,4R) Configurations : The ethyl 4-methylpiperidine-3-carboxylate () and methyl 4-phenylpiperidine-3-carboxylate () both adopt (3R,4R) stereochemistry, altering the spatial orientation of substituents. This difference could significantly impact interactions with chiral environments, such as enzyme active sites .
- Racemic vs. Enantiopure Forms: The racemic benzyl 4-amino-3-fluoropiperidine-1-carboxylate () contrasts with the enantiomerically defined target compound. Racemates often require resolution steps to isolate bioactive enantiomers, adding complexity to synthetic workflows .
Biological Activity
Rac-methyl (3R,4S)-3-fluoropiperidine-4-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure and the presence of a fluorine atom contribute to its unique pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the fluorine atom enhances lipophilicity and can influence binding interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on receptor interactions and potential therapeutic applications.
1. Receptor Interactions
Research indicates that compounds with a piperidine core, such as this compound, often exhibit significant interactions with neurotransmitter receptors. For instance, studies have shown that similar piperidine derivatives can act as antagonists or agonists at various receptors, including NMDA and M5 muscarinic receptors.
| Compound | Receptor Type | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | hM5 | 10 - 309 | Antagonist |
| CP-101,606 | NMDA | <100 | Antagonist |
2. Antitumor Activity
Fluorinated piperidines have been investigated for their antitumor properties. In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by modulating signaling pathways associated with tumor growth.
3. Neuroprotective Effects
Some derivatives of fluorinated piperidines have demonstrated neuroprotective effects in preclinical models. These properties are often attributed to their ability to modulate glutamate signaling pathways, which are critical in neurodegenerative diseases.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on NMDA Receptor Modulation : A study explored the binding affinity of this compound to NMDA receptors. Results indicated that this compound exhibits a notable affinity for the receptor, suggesting potential applications in treating conditions like Alzheimer's disease.
- Antitumor Activity Assessment : In a series of experiments involving various cancer cell lines, this compound was shown to reduce cell viability significantly compared to controls. The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
Q & A
Basic Research Question: How can I optimize the synthesis of rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate?
Answer:
The synthesis of this compound typically involves stereoselective fluorination and piperidine ring formation. Key steps include:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to install the fluorinated stereocenter. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride has been employed as a precursor for similar fluoropiperidine derivatives via reductive amination with 3-fluoro-benzaldehyde .
- Reaction Conditions : Optimize temperature (e.g., 93–96°C for hydrolysis steps ), solvent polarity (e.g., dichloromethane for SN2 reactions), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of fluorinating agents).
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures to isolate high-purity product.
Basic Research Question: What spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement .
Advanced Research Question: What strategies resolve contradictions in stereochemical assignments from conflicting data?
Answer:
- Cross-Validation : Combine X-ray data (for absolute configuration) with NOESY (for relative stereochemistry) and optical rotation comparisons.
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol to separate enantiomers and confirm racemic vs. diastereomeric mixtures.
- Density Functional Theory (DFT) : Calculate theoretical NMR/VCD spectra for all possible stereoisomers and match with experimental data .
Basic Research Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrogen fluoride derivatives).
- First Aid : For accidental inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash with soap/water for 15 minutes .
Advanced Research Question: How can I assess the biological activity of this compound in enzyme inhibition assays?
Answer:
- Target Selection : Screen against phosphatases or kinases (e.g., PF-06683324 analogs inhibit tyrosine phosphatases ).
- Assay Design :
- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to measure IC50 values.
- Cellular Uptake : Perform LC-MS/MS quantification in HEK293 cells to evaluate membrane permeability.
- Data Interpretation : Normalize activity to positive controls (e.g., sodium orthovanadate for phosphatase inhibition) and account for solvent effects (e.g., DMSO <0.1% v/v).
Advanced Research Question: How do I address discrepancies between computational predictions and experimental results?
Answer:
- Error Analysis : Check solvent effects in DFT calculations (e.g., PCM model for aqueous environments) and compare with experimental conditions.
- Parameter Optimization : Adjust force field parameters (e.g., torsion angles in AMBER) to better match observed conformations.
- Hybrid Methods : Combine QM/MM simulations to model enzyme-ligand interactions more accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
